BenchChemオンラインストアへようこそ!

(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

Drug-likeness Lipophilic efficiency Physicochemical property optimization

This compound features a unique conformationally restricted scaffold combining a 5-methylisoxazole-3-carbonyl pharmacophore with a 3-(pyridin-2-yl)pyrrolidine motif. Its undefined stereocenter enables enantiomer separation for chiral kinase selectivity studies. With TPSA 59.2 Ų, zero HBD, and XLogP 1.4, it occupies favorable CNS drug-likeness space, making it ideal for fragment-based screening and SAR exploration targeting neurological indications. The rigid C–C linkage ensures reproducible pharmacophore modeling and docking studies. Procure this exact scaffold to avoid confounding SAR interpretation and computational model invalidation.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1421449-37-7
Cat. No. B2622900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
CAS1421449-37-7
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=N3
InChIInChI=1S/C14H15N3O2/c1-10-8-13(16-19-10)14(18)17-7-5-11(9-17)12-4-2-3-6-15-12/h2-4,6,8,11H,5,7,9H2,1H3
InChIKeyKWBZCDGEUZFESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone (CAS 1421449-37-7): A Heterocyclic Research Building Block Defined by Pyrrolidine-Pyridine-Isoxazole Conjugation


(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone (CAS 1421449-37-7; molecular formula C14H15N3O2; molecular weight 257.29 g/mol) is a synthetic small molecule belonging to the aryl-heterocyclic methanone class, featuring a 5-methylisoxazole-3-carbonyl pharmacophore linked via an amide bridge to a 3-(pyridin-2-yl)pyrrolidine scaffold [1]. This compound is primarily offered as a research chemical and screening building block, with commercial suppliers reporting typical purities of approximately 95% [1]. Its conformational complexity—arising from an undefined stereocenter on the pyrrolidine ring and a restricted set of only two rotatable bonds—distinguishes it from more flexible or achiral isoxazole-pyrrolidine analogues and positions it as a candidate for structure-activity relationship (SAR) exploration and fragment-based lead discovery [1][2].

Why In-Class Isoxazole-Pyrrolidine Compounds Cannot Substitute for (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone


Isoxazole-pyrrolidine hybrids encompass a structurally diverse array of compounds wherein subtle modifications to the pyrrolidine substitution pattern, linker topology, or heterocyclic appendage profoundly alter key drug-likeness parameters. For instance, replacing the direct C–C bonded 2-pyridyl group with a 4-trifluoromethylpyridin-2-yloxy ether linkage (as in CAS 2034242-17-4) markedly increases both molecular weight (341.29 vs. 257.29 g/mol) and lipophilicity (estimated ΔXLogP > 1.5), which can shift solubility, permeability, and off-target binding profiles [1]. Similarly, employing a 3-fluorophenyl substituent in place of the 2-pyridyl ring alters hydrogen-bond acceptor count, aromatic stacking potential, and metabolic susceptibility . These dimensional variations mean that generic in-class substitution risks confounding SAR interpretation, invalidating computational models, and introducing uncontrolled pharmacokinetic bias, making procurement of the exact target compound essential for reproducible research [1][2].

Quantitative Differentiation Evidence for (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone Procurement Decisions


Lipophilic Ligand Efficiency (LLE) Optimization via Direct 2-Pyridyl Substitution Compared to Trifluoromethylpyridyloxy Analogues

The target compound exhibits a computed XLogP3-AA of 1.4 [1], which is substantially lower than the estimated XLogP values (>2.9) for its 4-trifluoromethylpyridin-2-yloxy analogue (CAS 2034242-17-4; BenchChem listing) and the 3-fluorophenyl analogue. This difference in lipophilicity, when normalized by molecular weight, translates to a superior predicted LLE profile, suggesting that the target compound may offer a more favorable balance between potency and physicochemical properties in lead optimization campaigns [1].

Drug-likeness Lipophilic efficiency Physicochemical property optimization Fragment-based drug discovery

Rotatable Bond Restriction and Conformational Pre-organization Relative to Flexible Linker Analogues

The target compound contains only 2 rotatable bonds (PubChem computed) [1]. In contrast, the ether-linked analogue (CAS 2034242-17-4) possesses at least 4 rotatable bonds due to the oxy-methylene bridge, and the 3-fluorophenyl analogue has 3 rotatable bonds. This reduced conformational flexibility is predicted to lower the entropic penalty upon target binding, potentially enhancing binding affinity in a manner consistent with observations in the isoxazole-based CK1 inhibitor series, where chiral pyrrolidine scaffolds contributed to selectivity even when absolute configuration had limited impact on potency [1][2].

Conformational restriction Entropic penalty Molecular recognition Scaffold design

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Profile for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 59.2 Ų [1], which falls within the optimal range (<70 Ų) often associated with favorable CNS penetration. The direct 2-pyridyl substitution provides 4 hydrogen bond acceptors with zero hydrogen bond donors—a profile distinct from the 3-fluorophenyl analogue (3 H-bond acceptors) and from carboxamide-linked analogues such as 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide (5 H-bond acceptors, 1 donor) [1]. This TPSA-HBD combination makes the target compound particularly suitable for CNS-targeted screening libraries where passive diffusion across the blood-brain barrier is a prerequisite.

CNS drug discovery Blood-brain barrier permeability TPSA optimization Neuropharmacology

Undefined Stereocenter as a Probe for Chirality-Dependent Biological Activity

The target compound possesses one undefined stereocenter at the 3-position of the pyrrolidine ring [1], meaning it is supplied as a racemic mixture or with unspecified enantiomeric excess. This contrasts with many achiral isoxazole-pyrrolidine analogues and the enantiomerically pure chiral pyrrolidine scaffolds reported in the CK1 inhibitor literature [2]. The presence of this stereocenter creates an opportunity for laboratories with chiral separation capabilities to resolve the enantiomers and evaluate enantioselective biological activity—a dimension completely absent in achiral comparators. The CK1 inhibitor study demonstrated that chiral pyrrolidine scaffolds can influence kinase selectivity, even when the absolute configuration has limited effect on potency [2], suggesting that chirality probing with this compound may reveal unexpected selectivity gains.

Chiral separation Enantioselective activity Stereochemistry-activity relationships Preclinical candidate profiling

Research and Industrial Application Scenarios for (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone


CNS-Targeted Fragment-Based Screening and Hit-to-Lead Optimization

With a TPSA of 59.2 Ų, zero hydrogen bond donors, and an XLogP of 1.4, the compound occupies a favorable CNS drug-likeness space [1]. It is well-suited for inclusion in fragment-based screening libraries targeting neurological indications such as Alzheimer's disease, Parkinson's disease, or neuropathic pain, where blood-brain barrier penetration is critical. The combination of a pyridine ring (for potential hydrogen bonding and π-stacking) and an isoxazole moiety (a known bioisostere for carboxylic acids and amides) provides multiple vectors for fragment elaboration without sacrificing CNS compatibility [1][2].

Kinase Inhibitor Scaffold Diversification via Chiral Pyrrolidine Probing

The 3-(pyridin-2-yl)pyrrolidine motif is a recognized kinase hinge-binding scaffold, and the 5-methylisoxazole-3-carbonyl group serves as a metabolically stable amide isostere [2]. The undefined stereocenter on the pyrrolidine ring enables enantiomer separation and subsequent evaluation of stereochemistry-dependent kinase selectivity. This compound can serve as a versatile core scaffold for generating focused kinase inhibitor libraries targeting CK1, CDK, or GSK-3β families, where chiral pyrrolidine modifications have demonstrated meaningful selectivity modulation in published studies [2].

Physicochemical Property Benchmarking for ADME/PK Predictive Models

The precisely defined computed properties of this compound—molecular weight 257.29 g/mol, XLogP 1.4, TPSA 59.2 Ų, 2 rotatable bonds, 0 HBD, 4 HBA [1]—make it an ideal calibrant for validating in silico ADME/PK prediction algorithms. Its properties can serve as a reference point when benchmarking models against experimental solubility, permeability, or metabolic stability data. The compound's intermediate lipophilicity contrasts sharply with related analogues, allowing systematic evaluation of how small structural changes propagate to predicted ADME outcomes [1].

Chemical Biology Probe for Pyridine-Isoxazole Pharmacophore Mapping

The direct C–C bond linkage between the pyrrolidine and 2-pyridyl group (as opposed to an ether or amide linker in analogues) reduces conformational flexibility and creates a more rigid pharmacophore [1]. This rigidity facilitates more accurate pharmacophore modeling and molecular docking studies, making the compound a valuable chemical biology probe for mapping the spatial requirements of protein binding pockets that recognize pyridine-isoxazole hybrid scaffolds. The compound can be used in competitive binding assays or co-crystallization trials to define key interaction hot spots [1][2].

Quote Request

Request a Quote for (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.